![molecular formula C14H12O5S B6409248 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261983-23-6](/img/structure/B6409248.png)
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95%
Übersicht
Beschreibung
3-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid (HMSPBA) is a valuable chemical compound that has been used in many scientific research applications. This compound has been studied for its unique properties and its potential for use in a variety of applications. HMSPBA is a crystalline solid that is insoluble in water and soluble in organic solvents. It has a melting point of 151-153°C and a boiling point of 270-272°C. It can be synthesized from the reaction of 4-methylsulfonylphenol and 3-hydroxybenzoic acid in the presence of a strong acid catalyst. It has been used in the synthesis of various compounds, such as polymers and pharmaceuticals. It has been used in the development of drug delivery systems, biocatalysts, and other applications.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% has a variety of applications in scientific research. It has been used in the synthesis of various compounds, such as polymers and pharmaceuticals. It has also been used in the development of drug delivery systems, biocatalysts, and other applications. 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% can be used to synthesize polymers with various properties, such as thermal stability and chemical resistance. It has also been used as a precursor for the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of polymers and other compounds. 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is believed to interact with the reactants in the reaction, facilitating the formation of the desired product. It is also believed to act as a molecular anchor, helping to stabilize the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound has the potential to affect the biochemical pathways of the body. 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is believed to be a strong inhibitor of the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. Additionally, it is believed to inhibit the enzyme tyrosine hydroxylase, which is involved in the metabolism of tyrosine.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One of the major advantages of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, it has a high melting point, which makes it suitable for use in a variety of applications. However, it is also important to note that 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is insoluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
The potential of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is still being explored, and there are many potential future directions for research. One potential area of research is the development of new drug delivery systems utilizing 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95%. Additionally, research could be conducted to further understand the biochemical and physiological effects of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95%. Additionally, further research could be conducted to explore the potential of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% as a catalyst for the synthesis of various compounds. Finally, research could be conducted to explore the potential of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% as a precursor for the synthesis of various pharmaceuticals.
Synthesemethoden
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-methylsulfonylphenol and 3-hydroxybenzoic acid in the presence of a strong acid catalyst. The reaction is carried out in an aqueous medium at a temperature of around 100°C. The reaction proceeds in two steps: the first step involves the formation of a sulfonated product, and the second step involves the formation of the desired product. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically complete within two hours.
Eigenschaften
IUPAC Name |
3-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFQNNFOVEESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691644 | |
Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261983-23-6 | |
Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.